molecular formula C15H17F2N3 B11733968 1-cyclopentyl-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-4-amine

1-cyclopentyl-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11733968
M. Wt: 277.31 g/mol
InChI Key: CCKIWDJZDSYBGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclopentyl-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a cyclopentyl group attached to the nitrogen atom of the pyrazole ring and a 3,5-difluorophenylmethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the cyclopentyl group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using cyclopentyl halide and the pyrazole derivative.

    Attachment of the 3,5-difluorophenylmethyl group: This step involves the reaction of the pyrazole derivative with 3,5-difluorobenzyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3,5-difluorophenylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxide.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-cyclopentyl-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the development of novel materials with specific properties.

    Biological Research: It is used as a tool compound to study various biological processes and pathways.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclopentyl-N-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide
  • 1-cyclopentyl-N-(3,5-difluorophenyl)-5-oxo-3-pyrrolidinecarboxamide

Uniqueness

1-cyclopentyl-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-4-amine is unique due to its specific structural features, such as the presence of both the cyclopentyl and 3,5-difluorophenylmethyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H17F2N3

Molecular Weight

277.31 g/mol

IUPAC Name

1-cyclopentyl-N-[(3,5-difluorophenyl)methyl]pyrazol-4-amine

InChI

InChI=1S/C15H17F2N3/c16-12-5-11(6-13(17)7-12)8-18-14-9-19-20(10-14)15-3-1-2-4-15/h5-7,9-10,15,18H,1-4,8H2

InChI Key

CCKIWDJZDSYBGQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C(C=N2)NCC3=CC(=CC(=C3)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.